6-(2-Fluorophenyl)pyrimidin-4-ol
Overview
Description
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines . For instance, synthetic approaches for pharmacologically active decorated six-membered diazines have been discussed . The use of ultrasonic irradiation method effectively shortens the reaction time and increases the yield compared to the conventional method .Molecular Structure Analysis
The molecular structure of “6-(2-Fluorophenyl)pyrimidin-4-ol” has been confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, and MS . A single crystal of the title compound has been measured by X-ray diffraction and subjected to crystallographic and conformational analyses .Chemical Reactions Analysis
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
“6-(2-Fluorophenyl)pyrimidin-4-ol” is a chemical compound with the molecular formula C10H8FN3O.Scientific Research Applications
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine heterocycles, such as 6-(2-fluorophenyl)pyrimidin-4-ol and its derivatives, hold a unique place in medicinal chemistry due to their significant roles in biological processes at the cellular level. These compounds have been synthesized and evaluated for their potential in treating various conditions, showcasing the diverse applicability of pyrimidine in scientific research.
Analgesic and Anti-inflammatory Activities
One study focused on the design and synthesis of novel pyrimidine derivatives exhibiting potent anti-inflammatory and analgesic activities. The research highlighted that the nature of the substituent on the pyrimidine ring played a major role in determining the efficacy of these compounds. A specific derivative with chlorophenyl substitution was identified as exhibiting the most potent anti-inflammatory and analgesic activities, underscoring the potential of tailored pyrimidine derivatives in developing new therapeutic agents (Muralidharan, S. James Raja, Asha Deepti, 2019).
Anticancer Agents
Another realm of application involves the synthesis of fluorinated coumarin–pyrimidine hybrids as potent anticancer agents. These compounds were evaluated against human cancer cell lines, where several demonstrated significant cytotoxicity, highlighting the pyrimidine derivatives' potential in cancer therapy. The study also revealed the ability of these compounds to cleave DNA, suggesting a mechanism by which they exert their anticancer effects (K. M. Hosamani, D. Reddy, H. C. Devarajegowda, 2015).
Supramolecular Chemistry
In supramolecular chemistry, certain pyrimidine derivatives have been shown to dimerize via quadruple hydrogen bonding, indicating their utility as building blocks for the construction of complex molecular architectures. This capability is particularly relevant in the development of novel materials and nanotechnology applications, where specific intermolecular interactions are crucial (F. H. Beijer, R. Sijbesma, H. Kooijman, A. Spek, E. W. Meijer, 1998).
Central Nervous System Disorders
Pyrimidine derivatives have also been explored for their potential in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. A study identified a clinical candidate, showcasing picomolar inhibitory potency for phosphodiesterase 1 (PDE1), suggesting its application in managing cognitive deficits and other central nervous system disorders (Peng Li, Hailin Zheng, Jun Zhao, Lei Zhang, Wei Yao, Hongwen Zhu, J. Beard, K. Ida, W. Lane, G. Snell, S. Sogabe, C. Heyser, G. Snyder, J. Hendrick, K. Vanover, Robert E Davis, L. Wennogle, 2016).
Mechanism of Action
Target of Action
Pyrimidines, a class of compounds to which 6-(2-fluorophenyl)pyrimidin-4-ol belongs, are known to have a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It can be inferred from the anti-inflammatory effects of pyrimidines that they likely interact with their targets to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
These could include pathways involving prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
Based on the known anti-inflammatory effects of pyrimidines, it can be inferred that the compound may lead to a reduction in inflammation by inhibiting the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
properties
IUPAC Name |
4-(2-fluorophenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-4-2-1-3-7(8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXCZTGUYINUMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)NC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288648 | |
Record name | 6-(2-Fluorophenyl)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101288648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluorophenyl)pyrimidin-4-ol | |
CAS RN |
1159820-22-0 | |
Record name | 6-(2-Fluorophenyl)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159820-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2-Fluorophenyl)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101288648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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